6-Methoxybenzo[b]thiophen-3-amine
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Overview
Description
6-Methoxybenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound has the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzothiophenes, including 6-Methoxybenzo[b]thiophen-3-amine, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of sulfur or carbon from alkynyl sulfides on electrophilic aryne intermediates, followed by ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar aryne reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
6-Methoxybenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzo[b]thiophene
- 6-Methoxybenzo[b]furan
- 3-Aminobenzo[b]thiophene
Uniqueness
6-Methoxybenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-methoxy-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5H,10H2,1H3 |
InChI Key |
NLXPVRJDXWAAIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)N |
Origin of Product |
United States |
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